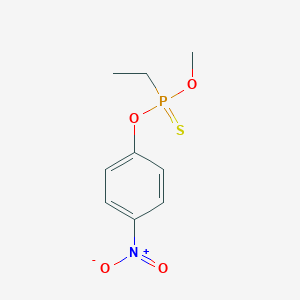
O-Methyl O-(4-nitrophenyl) ethylphosphonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Methyl O-(4-nitrophenyl) ethylphosphonothioate is an organophosphorus compound known for its use as an insecticide. It is a member of the phosphonothioate class and is characterized by its light yellow crystalline powder appearance . The compound is primarily used to control pests such as the European corn borer, rice stem borer, bollworm, tobacco budworm, and boll weevil .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl O-(4-nitrophenyl) ethylphosphonothioate involves the reaction of O-ethyl phenylphosphonothioate with 4-nitrophenol. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 50-60°C and using an organic solvent like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous stirring and controlled addition of reactants to ensure complete reaction and high yield. The product is then purified through recrystallization or distillation to achieve the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions
O-Methyl O-(4-nitrophenyl) ethylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding phosphonate derivative.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom or the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of O-Methyl O-(4-nitrophenyl) ethylphosphonate.
Reduction: Formation of O-Methyl O-(4-aminophenyl) ethylphosphonothioate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
O-Methyl O-(4-nitrophenyl) ethylphosphonothioate has several scientific research applications:
Chemistry: Used as a reference material in chromatography and mass spectrometry for the analysis of pesticide residues.
Biology: Studied for its effects on acetylcholinesterase activity and its potential use in pest control.
Industry: Employed in the development of new insecticides and pest control formulations.
Mecanismo De Acción
O-Methyl O-(4-nitrophenyl) ethylphosphonothioate exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for hydrolyzing acetylcholine, an excitatory neurotransmitter. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine at cholinergic synapses, leading to hyperexcitation and eventual paralysis of the target pests . The compound’s lipophilic nature allows it to readily enter the nervous system and bind to the active site of acetylcholinesterase .
Comparación Con Compuestos Similares
Similar Compounds
O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate: Similar in structure but with an ethyl group instead of a methyl group.
O-Ethyl O-(4-nitrophenyl) phenylphosphonate: Contains an oxygen atom in place of the sulfur atom.
Uniqueness
O-Methyl O-(4-nitrophenyl) ethylphosphonothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase effectively makes it a potent insecticide, and its structural variations allow for targeted pest control applications .
Propiedades
Número CAS |
920517-96-0 |
|---|---|
Fórmula molecular |
C9H12NO4PS |
Peso molecular |
261.24 g/mol |
Nombre IUPAC |
ethyl-methoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H12NO4PS/c1-3-15(16,13-2)14-9-6-4-8(5-7-9)10(11)12/h4-7H,3H2,1-2H3 |
Clave InChI |
ZIYHFBLGTOLHPP-UHFFFAOYSA-N |
SMILES canónico |
CCP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


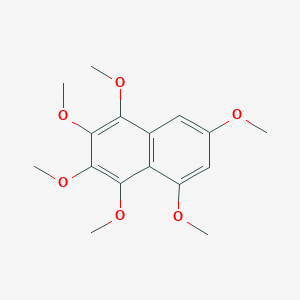
![N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide](/img/structure/B14173595.png)

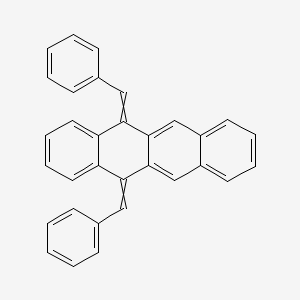
![Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-](/img/structure/B14173613.png)
![1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]-](/img/structure/B14173614.png)

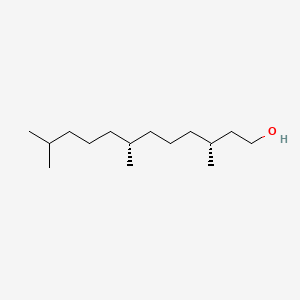
![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14173622.png)
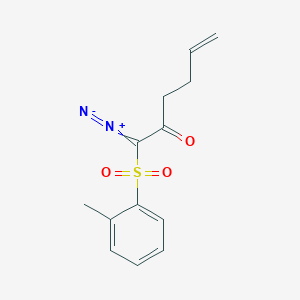
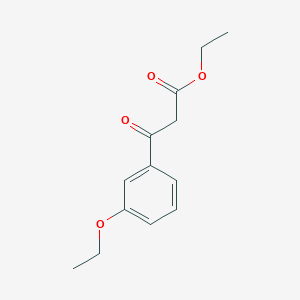
![[3-(Methoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide](/img/structure/B14173639.png)
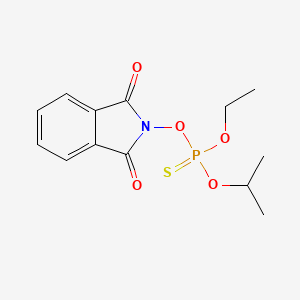
![2-[(1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1h-imidazo[4,5-d]pyridazin-2-yl)sulfanyl]acetamide](/img/structure/B14173666.png)
